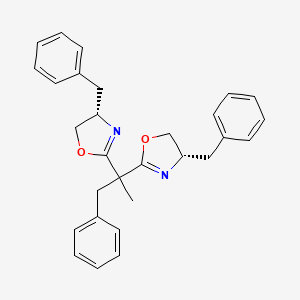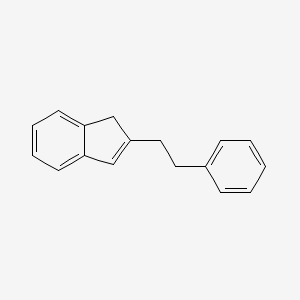
2-Hydroxy-5-(trifluoromethoxy)-N,N-dimethylbenzylamine; 98%
Vue d'ensemble
Description
2-Hydroxy-5-(trifluoromethoxy)-N,N-dimethylbenzylamine (98%) is a synthetic compound used in a variety of laboratory experiments and research applications. It is a highly reactive and versatile molecule, with a wide range of potential applications in the field of organic synthesis. This compound has been used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial products. It is a colorless, water-soluble liquid with a molecular weight of 211.2 g/mol and a boiling point of 97.2°C.
Applications De Recherche Scientifique
Biomass Conversion and Polymer Production
One area of research involves the conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), and their subsequent application in creating new generations of polymers, functional materials, and fuels. This highlights the role of similar compounds in sustainable chemistry, aiming to replace non-renewable hydrocarbon sources. The synthesis of HMF from plant feedstocks and its use in producing monomers, polymers, and other materials is a key focus, suggesting a potential application area for related compounds in green chemistry and materials science (Chernyshev et al., 2017).
Antioxidant Properties and Structural Analysis
Research on hydroxycinnamic acids (HCAs) and their antioxidant properties offers insights into the structure-activity relationships of these compounds, which could be relevant for understanding the activity of related chemicals. Modifications to the aromatic ring and carboxylic function of HCAs have been explored to enhance their antioxidant activity. This suggests that similar structural analysis and modifications in compounds like 2-Hydroxy-5-(trifluoromethoxy)-N,N-dimethylbenzylamine could uncover new applications in medicinal chemistry and the development of antioxidants (Razzaghi-Asl et al., 2013).
Imaging in Alzheimer's Disease Research
The development of amyloid imaging ligands for Alzheimer's disease research involves complex organic molecules that can bind to specific targets in the brain. Compounds with specific structural characteristics are used as radioligands in positron emission tomography (PET) to study amyloid deposits in vivo. This application underlines the importance of chemical synthesis and structural design in developing tools for neurological research and diagnostics (Nordberg, 2007).
Anti-inflammatory Potential of Psychedelics
The investigation into the anti-inflammatory effects of serotonergic hallucinogens highlights the broader pharmacological potential of chemical compounds acting on serotonin receptors. This research area explores novel therapeutic applications for compounds with specific receptor affinities, suggesting potential research directions for related chemicals in treating inflammatory disorders (Flanagan & Nichols, 2018).
Propriétés
IUPAC Name |
2-[(dimethylamino)methyl]-4-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c1-14(2)6-7-5-8(3-4-9(7)15)16-10(11,12)13/h3-5,15H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMZUQRYXJGXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218216 | |
| Record name | 2-[(Dimethylamino)methyl]-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylaminomethyl-4-trifluoromethoxy-phenol | |
CAS RN |
704884-79-7 | |
| Record name | 2-[(Dimethylamino)methyl]-4-(trifluoromethoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=704884-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Dimethylamino)methyl]-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophen-2-ylzinc bromide, 0.50 M in THF](/img/structure/B6319288.png)





![2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6319328.png)





